Potent and Complete Inhibition of HIV-1-Induced Syncytium Formation at Defined Concentrations
The target compound, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), demonstrates a high capacity to block HIV-1-mediated cell-cell fusion, a key step in viral pathogenesis. In contrast, a structurally similar benzylated peptide derived from the chimpanzee CD4 sequence, which differs by a single amino acid (Glu87→Gly), is significantly less effective at inhibiting syncytium formation, despite being equally potent in preventing primary viral infection [1]. Additionally, alternative non-benzylated CD4 peptides (e.g., CD4(84-101)) show minimal or non-sequence-specific inhibition of gp120 binding and are ineffective in blocking fusion [2].
| Evidence Dimension | Inhibition of HIV-1-induced syncytium formation |
|---|---|
| Target Compound Data | Complete inhibition at 25 µM [3] |
| Comparator Or Baseline | Chimpanzee-based CD4(81-92) benzylated peptide (#18C, containing E87G substitution): Considerably less potent than the human peptide congener [1] |
| Quantified Difference | Human peptide shows complete inhibition at 25 µM, while the chimpanzee variant is significantly less effective in the same assay for syncytium formation [1]. |
| Conditions | In vitro HIV-1-induced syncytium formation assay using CD4+ cells. |
Why This Matters
This establishes the compound as a selective tool for studying the specific molecular determinants of syncytium formation, a critical but distinct step from viral entry.
- [1] Lifson JD, et al. Synthetic peptides allow discrimination of structural features of CD4(81-92) important for HIV-1 infection versus HIV-1-induced syncytium formation. AIDS Res Hum Retroviruses. 1991;7(6):521-7. PMID: 1931230. View Source
- [2] Repke H, et al. Effects of CD4 synthetic peptides on HIV type I envelope glycoprotein function. J Immunol. 1992;149(5):1809-16. PMID: 1354681. View Source
- [3] TargetMol. [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Product Datasheet. View Source
